![molecular formula C11H20N2O2 B2941714 (3R,9'aR)-hexahydro-1'H-spiro[1,5-oxazinane-3,4'-pyrido[2,1-c]morpholine] CAS No. 2248184-45-2](/img/structure/B2941714.png)

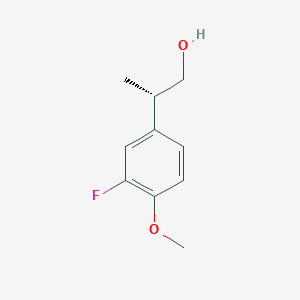

(3R,9'aR)-hexahydro-1'H-spiro[1,5-oxazinane-3,4'-pyrido[2,1-c]morpholine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Oxazinane is a six-membered cyclic compound containing one oxygen and one nitrogen atom . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .

Synthesis Analysis

A Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, is described for the synthesis of 1,3-oxazinane-2,5-diones . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent .Molecular Structure Analysis

The molecular formula of 1,3-Oxazinane is CHNO . Its average mass is 87.120 Da and its mono-isotopic mass is 87.068413 Da .Chemical Reactions Analysis

Various synthetic methods for the construction of 1,3-oxazinan-2-one rings have been reported in literature . These include reactions of CO2 or Urea with amino alcohols, cycloaddition of isocyanates to oxetanes, and others .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel Spirocyclic-Oxindole Compounds

Recent studies have detailed the synthesis of novel spirocyclic-oxindole compounds with significant cytostatic activity against cancer cell lines. These compounds, based on various heterocyclic structures such as spiro[indole-3,5′-isoxazolidin]-2(1H)-one and spiro[indoline-3,3′-pyrrolo[1,2-c][1,3′]oxazine]-1′,2(1H)-dione, exhibit potential as therapeutic agents in oncology. The synthesis involves [1,3]-dipolar cycloaddition reactions, highlighting their chemical versatility and potential in drug development (Yong et al., 2007).

Plasma Kallikrein Inhibitors

Another area of interest is the development of plasma kallikrein inhibitors for treating diseases such as hereditary angioedema, diabetic macular edema, and retinal vein occlusion. Compounds based on (S)-spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivatives have shown promise in this regard, underscoring the therapeutic potential of spirocyclic oxazines in ophthalmology and immunology (Abdel-Magid, 2023).

Biological and Therapeutic Applications

Antimicrobial and Antifungal Activities

Spirocyclic compounds have also been identified as having potent antimicrobial and antifungal activities. A series of thieno[3,2-d]pyrimidines and spiro pyrrolidines have demonstrated efficacy against a range of pathogenic bacteria and fungi, indicating their potential as new classes of antimicrobial agents (Hafez et al., 2016; Raj et al., 2003).

Mecanismo De Acción

Oxazines

are heterocyclic compounds containing one nitrogen and one oxygen . They have attracted much synthetic interest due to their wide range of biological activities . Oxazines can be formally derived from benzene, and its reduction products, by suitable substitution of carbon (and hydrogen) atoms by nitrogen and oxygen .

Propiedades

IUPAC Name |

(5R,9'aR)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-2-4-13-10(3-1)5-14-7-11(13)6-12-9-15-8-11/h10,12H,1-9H2/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXMLTKPPIVHPL-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)COCC23CNCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)COC[C@@]23CNCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)

![3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide](/img/structure/B2941635.png)

![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)

![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)

![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)

![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)

![4-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2941653.png)